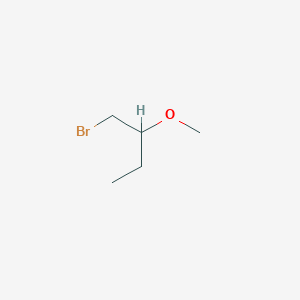

1-Bromo-2-methoxybutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

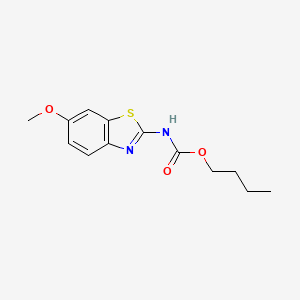

The molecular formula of 1-Bromo-2-methoxybutane is C5H11BrO . Its average mass is 167.044 Da and its monoisotopic mass is 165.999313 Da .

Physical And Chemical Properties Analysis

1-Bromo-2-methoxybutane has a density of 1.3±0.1 g/cm^3 and a boiling point of 148.7±13.0 °C at 760 mmHg . Its vapor pressure is 5.3±0.3 mmHg at 25°C and it has an enthalpy of vaporization of 37.0±3.0 kJ/mol . The compound has a flash point of 54.3±26.4 °C .

Aplicaciones Científicas De Investigación

Synthesis of Chiral Nematic Liquid Crystals

1-Bromo-2-methoxybutane is used in the synthesis of chiral nematic liquid crystals . Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are a type of liquid crystal that exhibit a helical structure and can reflect light, making them useful in various optical applications.

Preparation of Optically Active Grignard Reagents

This compound is also used to prepare optically active Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, and their optical activity can be important in the synthesis of enantiomerically pure compounds.

Intermediate in Organic Synthesis

1-Bromo-2-methoxybutane serves as a useful synthetic intermediate . It can be used in various organic reactions, potentially leading to a wide range of products.

Catalyst for Aziridination of Styrene Derivatives

It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . Aziridines are three-membered cyclic compounds that are useful in organic synthesis due to their high reactivity.

Preparation of Biaryls or Biheterocycles

1-Bromo-2-methoxybutane can be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . These types of structures are common in many biologically active compounds and pharmaceuticals.

Safety and Hazards

1-Bromo-2-methoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

1-bromo-2-methoxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMGSKUKFNYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxybutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)